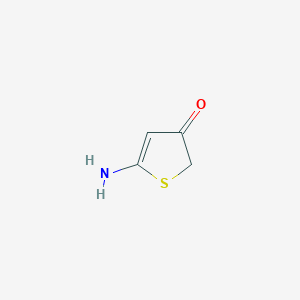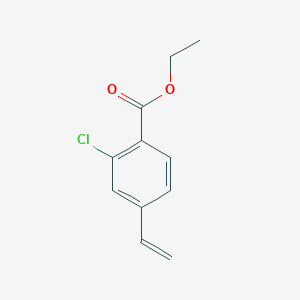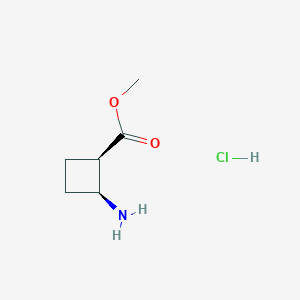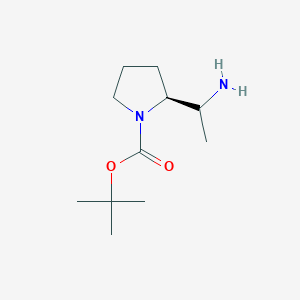
5-aminothiophen-3(2H)-one
Descripción general
Descripción
“5-aminothiophen-3(2H)-one” is a compound that would contain an amino group (-NH2) and a ketone group (=O) on a thiophene ring . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for “5-aminothiophen-3(2H)-one” are not available, similar compounds are often synthesized through reactions involving organoboron compounds . These compounds are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “5-aminothiophen-3(2H)-one” would likely involve a thiophene ring, which is a 5-membered ring with four carbon atoms and one sulfur atom . The “5-amino” part suggests an amino group (-NH2) attached to the 5th carbon of the ring, and the “3(2H)-one” part suggests a ketone group (=O) at the 3rd carbon .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
5-Aminothiophen-3(2H)-one: is utilized in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction demonstrates its importance in facilitating novel synthetic routes for complex molecules.
Radical Pathway Probe
In scientific experiments, 5-aminothiophen-3(2H)-one serves as a probe to verify radical pathways. For instance, its derivatives are used to confirm the occurrence of protodeboronation via a radical mechanism, which is a significant aspect of understanding reaction dynamics .
Synthesis of Organoboron Compounds
The compound is involved in the synthesis of organoboron compounds, which are pivotal in modern organic chemistry. These compounds are essential for various transformations, including Suzuki–Miyaura coupling, and 5-aminothiophen-3(2H)-one plays a role in the development of new borylation methods .
Asymmetric Catalysis
5-Aminothiophen-3(2H)-one: derivatives are potential candidates for use in asymmetric catalysis. They could be employed in the synthesis of chiral molecules, which is a fundamental process in the production of pharmaceuticals and agrochemicals .
Development of New Ligands
Research into 5-aminothiophen-3(2H)-one may lead to the development of new ligands for metal-catalyzed reactions. These ligands can significantly influence the reactivity and selectivity of metal complexes in catalytic processes .
Propiedades
IUPAC Name |
5-aminothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c5-4-1-3(6)2-7-4/h1H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBSFSUVBVBPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737766 | |
| Record name | 5-Aminothiophen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminothiophen-3(2H)-one | |
CAS RN |
860753-58-8 | |
| Record name | 5-Aminothiophen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)




![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)